4-Pentyl-pyridin-2-ylamine
Description
4-Pentyl-pyridin-2-ylamine is a pyridine derivative featuring an amine group at the 2-position and a pentyl substituent at the 4-position of the aromatic ring.
Properties
IUPAC Name |
4-pentylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-4-5-9-6-7-12-10(11)8-9/h6-8H,2-5H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUPQUOZQOFTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318884 | |
| Record name | 4-Pentyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60781-86-4 | |
| Record name | 4-Pentyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60781-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyl-pyridin-2-ylamine can be achieved through several methods. One common approach involves the reaction of pyridine N-oxides with Grignard reagents in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of mechanochemically activated magnesium metal for the direct C-4-H alkylation of pyridines with alkyl halides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Pentyl-pyridin-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Pentyl-pyridin-2-ylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-Pentyl-pyridin-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
- Pyridine core : Common to all analogs.
- Substituents : Vary in position, length, and functional groups.
Table 1: Structural Comparison of Pyridine Derivatives
Analysis :
Physicochemical and Pharmacological Properties
Inferred Properties of this compound:
- Lipophilicity : Predicted LogP ~3.5 (higher than methyl-substituted but lower than aryl-substituted ).
- Solubility: Moderate in organic solvents (e.g., DCM, ethanol) but poor in water due to the pentyl chain.
- Bioavailability : Likely high membrane permeability (similar to Ethyl 2-(piperidin-4-yl)acetate in , which has a bioavailability score of 0.55).
Table 3: Property Comparison with Analogs
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | 164.25 | 284.40 | 464.00 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Rotatable Bonds | 5 (pentyl chain) | 7 | 10 |
| Predicted LogP | ~3.5 | ~2.8 | ~4.2 |
Key Findings :
- Compared to , the absence of a morpholine group reduces hydrogen bond acceptor count, which may impact solubility .
Biological Activity
4-Pentyl-pyridin-2-ylamine, an organic compound with the molecular formula C10H16N2, has garnered attention in scientific research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Overview and Synthesis
This compound can be synthesized through various methods, including reactions involving pyridine N-oxides and Grignard reagents. The typical synthetic route involves treating pyridine N-oxide with a Grignard reagent in tetrahydrofuran (THF), followed by acetic anhydride treatment at elevated temperatures.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Properties:
Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
2. Anti-inflammatory Effects:
The compound has been reported to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in pro-inflammatory mediators. This mechanism suggests potential applications in treating inflammatory diseases.
3. Anticancer Potential:
Preliminary studies indicate that derivatives of pyridine compounds, including this compound, exhibit cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). These compounds may act by inducing apoptosis or inhibiting cell proliferation through specific molecular pathways .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses (e.g., COX) and cancer progression.
- Receptor Modulation: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Activity Study:
- A study demonstrated the efficacy of this compound against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Assessment:
- Mechanistic Insights:
Q & A
Q. What are the established synthetic pathways for 4-Pentyl-pyridin-2-ylamine?
The synthesis of this compound typically involves coupling reactions between pyridine derivatives and alkylamines. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the pentyl group at the 4-position of pyridin-2-ylamine. Reaction optimization, such as adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., THF or DMF), and temperature (80–120°C), is critical for yield improvement. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and alkyl chain integration.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 193.18 for C₁₁H₁₈N₂).
- X-ray Crystallography : Resolves 3D structure and hydrogen bonding patterns (e.g., amine group interactions) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Critical properties include:
- Molecular Weight : 178.27 g/mol (calculated from PubChem data).
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO) due to the pyridine ring and hydrophobic pentyl chain.
- pKa : ~4.5 (amine group), influencing protonation states in biological assays .
Q. How is the purity of this compound assessed and validated in research?
Purity is validated using:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
- TLC : Silica gel plates with ethyl acetate/hexane eluents.
- Elemental Analysis : Confirms C, H, N composition within ±0.3% theoretical values .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential amine volatility.
- Store under inert gas (N₂/Ar) to prevent oxidation. Note: This compound is not FDA-approved for human/animal use .
Advanced Research Questions
Q. How does the substitution pattern on the pyridine ring influence the reactivity of this compound?
Substitution at the 4-position enhances steric accessibility for nucleophilic reactions compared to 2-substituted analogs. For example:
| Position | Reactivity with Electrophiles | Hydrogen Bonding Capacity |
|---|---|---|
| 2-Substituent | Lower (steric hindrance) | Strong (amine group proximity) |
| 4-Substituent | Higher (open pyridine ring) | Moderate |
| This structural flexibility enables diverse functionalization (e.g., alkylation, acylation) . |
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Docking : Uses InChI-derived 3D structures (e.g., from PubChem) to simulate binding to enzymes like kinases.
- MD Simulations : Assess stability of ligand-target complexes in aqueous environments.
- QSAR Models : Relate substituent effects (e.g., pentyl chain length) to activity trends .
Q. How can researchers resolve contradictions in reported biological activities of pyridin-2-ylamine derivatives?
Strategies include:
- Orthogonal Assays : Validate enzyme inhibition using fluorescence-based and radiometric assays.
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-pentyl vs. 4-methyl) to isolate substituent effects.
- Meta-Analysis : Reconcile data across studies by standardizing experimental conditions (e.g., pH, temperature) .
Q. What challenges arise in optimizing the synthetic yield of this compound?
Key challenges:
- Byproduct Formation : Competing N-alkylation vs. C-alkylation; mitigated by using bulky ligands in Pd catalysts.
- Purification Difficulty : Hydrophobic pentyl chain complicates separation; address via gradient elution in chromatography.
- Moisture Sensitivity : Amine group reactivity requires anhydrous conditions .
Q. How does this compound compare structurally and functionally to other pyridine-based amines?
Comparative analysis reveals:
| Compound | Structural Feature | Unique Property |
|---|---|---|
| This compound | Long alkyl chain at 4-position | Enhanced lipophilicity for membrane penetration |
| 2-(Pyridin-4-yl)aniline | Aniline substitution | Strong π-π stacking with aromatic targets |
| 4-Methylpyridin-2-ylamine | Short alkyl chain | Higher solubility in aqueous buffers |
| Such differences guide application-specific design, e.g., antimicrobial vs. CNS-targeting agents . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
